ML206

Lipid droplet biology Drosophila melanogaster Phenotypic screening

Researchers studying lipid droplet dynamics in Drosophila require probes with potent on-target activity and minimal mammalian cross-reactivity. ML206 (CID 42288156) precisely addresses this need. - **Drosophila S3 cell EC50:** 8 nM for lipid droplet reduction - **Cytotoxicity window:** >1000-fold selective - **Mammalian activity:** <50% efficacy vs Triacsin C (ideal negative control for species translation studies) - **Form supplied:** Racemic mixture (not the less-active (-) enantiomer) Procurement managers: directly comparable to ML219 (2 nM) and ML220 (705 nM) within same chemotype-verify experimental system before ordering.

Molecular Formula C19H16F2N4O
Molecular Weight 354.4 g/mol
Cat. No. B3039202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML206
Molecular FormulaC19H16F2N4O
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)N(N=C2)C3=C(C=C(C=C3)F)F)NC(=O)C4=CC=CC=N4
InChIInChI=1S/C19H16F2N4O/c20-12-7-8-18(14(21)10-12)25-17-6-3-5-15(13(17)11-23-25)24-19(26)16-4-1-2-9-22-16/h1-2,4,7-11,15H,3,5-6H2,(H,24,26)
InChIKeyNEHMBGOWUSGTLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ML206 Overview: Drosophila Lipid Droplet Modulator


ML206 (CID 42288156; CAS 958842-64-3) is a small-molecule chemical probe (C19H16F2N4O, MW 354.4) that functions as a potent modulator of lipid storage [1]. Originally identified in a high-throughput phenotypic screen using Drosophila melanogaster S3 cells, ML206 reduces lipid droplet accumulation with an EC50 of 8 nM in this system [2]. The compound is a racemic mixture, with its (-) enantiomer reported to exhibit lower activity . Its primary scientific utility is in Drosophila melanogaster studies, as translation to mammalian cell lines is limited [2].

Drosophila lipid droplet phenotypic probe
Racemic mixture with enantiomer-dependent activity context
Limited mammalian cell translation reported

Key Differences Among ML-Series Lipid Probes


ML206, ML219, and ML220 share a common chemotype but exhibit markedly different EC50 values (8 nM, 2 nM, and 705 nM, respectively) in the same Drosophila S3 cell assay and distinct species translation profiles, with ML206 showing minimal activity in mammalian cells [1]. Simple interchange within this probe series is not scientifically valid; selection must be guided by the experimental system (Drosophila vs. mammalian) and the required potency window.

Assay potency windows differ across ML206, ML219, and ML220; EC50 ranking may not transfer.
Drosophila vs. mammalian species translation profiles diverge; selection depends on experimental system.

ML206 Quantitative Evidence Guide


Drosophila S3 Lipid Droplet Potency

In a direct head-to-head comparison using the Drosophila melanogaster S3 cell-based lipid droplet reduction assay, ML206 exhibits an EC50 of 8 nM. This places its potency between ML219 (2 nM, 4-fold more potent) and ML220 (705 nM, 88-fold less potent) [1].

Drosophila S3 potency
Head-to-head
8 nM (ML206) vs 2 nM (ML219) & 705 nM (ML220)
Supports potency ranking within ML-series probe set.
Drosophila S3 lipid droplet reduction; BODIPY stain.
Lipid droplet biology Drosophila melanogaster Phenotypic screening Lipid storage modulation

Drosophila S3 Selectivity Window

ML206 demonstrates a >1000-fold selectivity window between its phenotypic EC50 (8 nM) and cytotoxicity IC50 (8.9 µM) in the same Drosophila S3 cell system. This selectivity is comparable to ML219 (>1000-fold) and ML220 (>1000-fold, with cytotoxicity inactive) [1].

Selectivity window
Cross-study
>1000-fold (EC50 8 nM / IC50 8.9 µM)
Reported selectivity supports phenotype interpretation.
Drosophila S3 cytotoxicity (CellTiter-Glo).
Selectivity Cytotoxicity Phenotypic screening Drug discovery

Species Specificity in Mammalian Cells

When tested for translation of the lipid droplet reduction phenotype to mammalian cell lines, ML206 showed no significant activity (<50% efficacy compared to Triacsin C) in HepG2, HeLa, or AML12 cells. In contrast, ML219 and ML220 exhibited moderate translation, with ML219 showing an EC50 of 11 nM (46% efficacy) in AML12 cells and ML220 showing an EC50 of 1.25 µM (>57% efficacy) [1].

Mammalian translation
Cross-study
No significant activity (57% efficacy) vs ML219/ML220 moderate activity
Drosophila-specific use context; mammalian response differs.
HepG2, HeLa, AML12 cell lines.
Species specificity Mammalian cell translation Drosophila model Lipid droplet

Enantiomer Activity Comparison

The racemic mixture of ML206 is the active modulator of lipid storage. Its isolated (-) enantiomer is described as the "less active enantiomer" . Quantitative EC50 data for the enantiomer are not publicly available, but the qualitative descriptor indicates that the racemate is the preferred form for phenotypic activity.

Enantiomer activity
Data to verify
Racemic EC50 8 nM; (-)-enantiomer less active (qualitative)
Racemate recommended for phenotypic studies.
Vendor datasheet; quantitative data unavailable.
Enantiomer Chiral resolution Stereochemistry Lipid storage

ML206 Research Applications


Drosophila Lipid Droplet Biogenesis

Given its potent EC50 of 8 nM in Drosophila S3 cells and >1000-fold selectivity over cytotoxicity, ML206 is the optimal tool for probing mechanisms of lipid droplet formation, maintenance, and breakdown in the genetically tractable Drosophila model [1]. Its high potency enables robust phenotypic windows at low concentrations, minimizing off-target effects.

Mammalian Species-Specificity Control

Because ML206 exhibits no significant activity in mammalian cells (<50% efficacy vs. Triacsin C in HepG2, HeLa, and AML12 cells), it serves as an ideal negative control or species-specificity control in experiments designed to validate Drosophila-to-mammalian translation of lipid droplet phenotypes [1]. This distinguishes it from ML219 and ML220, which show partial mammalian activity.

Chemotype-Specific Comparative Studies

The ML-series probes (ML206, ML219, ML220) share a common chemotype yet differ in potency by up to 88-fold and in species translation. ML206's intermediate potency (8 nM) and Drosophila-specific activity profile make it a critical comparator in studies aimed at identifying structure-activity relationships or chemotype-specific phenotypic effects in Drosophila models [1].

Enantiomer-Selective Activity Profiling

Researchers requiring the most potent form should procure the racemic ML206 rather than the less active (-)-ML206 enantiomer . This scenario is relevant for studies where stereochemical integrity directly impacts phenotypic readouts.

Application
Selection Property
Validation Focus
Drosophila lipid droplet biogenesis studies
Drosophila S3 cell potency context
Lipid droplet modulation endpoint review
Mammalian species-specificity control
Mammalian cell inactivity profile
Species translation endpoint comparison
Chemotype-specific comparative studies
ML-series potency differentiation
Structure-activity relationship endpoint comparison
Enantiomer-selective activity profiling
Racemic vs. enantiomer activity context
Enantiomer-dependent phenotypic endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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